methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
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Overview
Description
“Methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide” is a derivative of thiazine . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . Many thiazine derivatives are biologically active and play an important role in the treatment of various diseases .
Scientific Research Applications
Synthesis and Structural Insights
Synthesis Techniques
The development of novel synthetic methodologies for benzothiazine derivatives, including those involving chlorophenyl and fluoro substituents, has been a significant focus. Techniques such as ultrasonic-mediated alkylation, ring expansion, and cyclization under acidic or neutral conditions have been employed to create a variety of potentially biologically active benzothiazine derivatives (Zia-ur-Rehman et al., 2009); (Arshad et al., 2013).
Structural Characterization
The crystal structures of related benzothiazine compounds have been studied, revealing the influence of intramolecular and intermolecular hydrogen bonds on their stabilization and conformation. Such structural insights are crucial for understanding the chemical behavior and potential reactivity of these compounds (Siddiqui et al., 2008).
Potential Biological Activities
Antimicrobial and Antifungal Applications
Several studies have synthesized benzothiazine derivatives to evaluate their antimicrobial and antifungal activities. These investigations aim to identify new therapeutic agents by exploring the biological activity of benzothiazine compounds against various bacterial and fungal strains. The findings indicate that certain derivatives exhibit promising activity, highlighting the potential of benzothiazine derivatives in developing new antimicrobial agents (Patel et al., 2016); (Dabholkar & Parab, 2011).
Future Directions
Thiazine derivatives, including “methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Their potential for treating various diseases makes them a promising area for future research.
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying hückel’s rule . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-6-5-11(18)8-14(13)24(15,21)22/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAHGGKYPMBGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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